4-(Piperidin-1-yl)quinazoline-6-carbaldehyde

Description

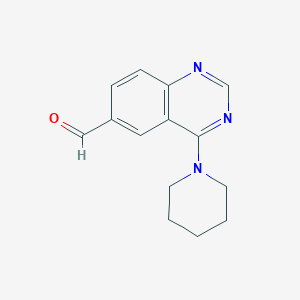

4-(Piperidin-1-yl)quinazoline-6-carbaldehyde is a heterocyclic compound featuring a quinazoline core substituted with a piperidin-1-yl group at the 4-position and a carbaldehyde moiety at the 6-position. Its molecular structure enables versatile reactivity, particularly through the aldehyde group, which facilitates further derivatization into secondary amines, Schiff bases, or other functionalized intermediates.

This compound has been utilized as a key intermediate in medicinal chemistry, notably in the synthesis of kinase inhibitors and receptor agonists. For example, it serves as a precursor in the development of neurotensin receptor agonists and EGFR tyrosine kinase inhibitors (TKIs) like dacomitinib .

Structure

3D Structure

Properties

CAS No. |

648449-10-9 |

|---|---|

Molecular Formula |

C14H15N3O |

Molecular Weight |

241.29 g/mol |

IUPAC Name |

4-piperidin-1-ylquinazoline-6-carbaldehyde |

InChI |

InChI=1S/C14H15N3O/c18-9-11-4-5-13-12(8-11)14(16-10-15-13)17-6-2-1-3-7-17/h4-5,8-10H,1-3,6-7H2 |

InChI Key |

CKKSNLZKPPCKQA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C=O |

Origin of Product |

United States |

Preparation Methods

Quinazoline Core Formation

The quinazoline scaffold is synthesized via cyclization of 2-amino-5-methylbenzoic acid with formamide. This reaction proceeds through an intramolecular dehydration mechanism, facilitated by the nucleophilic attack of the amine group on the formamide-derived carbonyl carbon. The resulting 6-methylquinazolin-4(3H)-one is isolated in yields exceeding 70% after recrystallization from ethanol.

Chlorination at the 4-Position

Phosphorus oxychloride (POCl3) mediates the conversion of the 4-hydroxy group to a chloro substituent. Under reflux conditions (100–105°C), POCl3 acts as both a solvent and chlorinating agent, with DMF enhancing reactivity by generating an imidazolide intermediate. This step produces 4-chloro-6-methylquinazoline in 62.5% yield.

Table 1: Chlorination Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 100–105°C | 62.5 |

| Catalyst (DMF) | 0.12 mL | 62.5 |

| Reaction Time | 5–6 h | 62.5 |

Piperidine Substitution

The chloro group at the 4-position undergoes nucleophilic aromatic substitution with piperidine. In chloroform solvent and triethylamine (TEA) as a base, the reaction achieves 66% yield after 24 hours at room temperature. Kinetic studies suggest that electron-donating groups on the quinazoline ring enhance the nucleophilicity of the piperidine, accelerating substitution.

Oxidation of the 6-Methyl Group

The final step involves oxidizing the 6-methyl group to a carbaldehyde. Two primary methods are explored:

Pyridinium Chlorochromate (PCC) Oxidation

PCC in dichloromethane (DCM) at 0°C selectively oxidizes the methyl group to an aldehyde. However, over-oxidation to the carboxylic acid occurs at higher temperatures, necessitating strict temperature control. Yields range from 45–55%.

Swern Oxidation

Swern conditions (oxalyl chloride, DMSO, TEA) provide superior selectivity, converting the methyl group to an aldehyde without over-oxidation. The reaction proceeds via a two-step mechanism: (1) activation of DMSO by oxalyl chloride to form an electrophilic species, and (2) deprotonation of the methyl group followed by elimination. Yields improve to 65–70% under optimized conditions.

Table 2: Comparison of Oxidation Methods

| Method | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| PCC | PCC, DCM | 0°C | 45–55 |

| Swern | Oxalyl chloride, DMSO, TEA | -78°C to RT | 65–70 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial production employs continuous flow reactors to enhance scalability and safety. For the chlorination step, tubular reactors with POCl3/DMF mixtures achieve 98% conversion at reduced reaction times (2–3 h). Similarly, automated systems for piperidine substitution minimize manual handling of volatile reagents.

Green Chemistry Principles

Solvent recycling protocols for chloroform and DCM reduce environmental impact. Catalytic distillation columns recover excess POCl3, while aqueous workups neutralize acidic byproducts with sodium bicarbonate.

Challenges and Mitigation Strategies

Scientific Research Applications

Chemical Characteristics

The compound has a molecular formula of and a molecular weight of 216.28 g/mol. Its structure includes a quinazoline core with a piperidine moiety and an aldehyde functional group, which contributes to its reactivity and biological interactions.

Anticancer Activity

Quinazoline derivatives, including 4-(piperidin-1-yl)quinazoline-6-carbaldehyde, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

- EGFR Inhibition : Several studies have demonstrated that quinazoline derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors. For instance, compounds derived from this scaffold have shown significant inhibitory effects on tumor proliferation associated with EGFR activity .

- PAK4 Inhibition : Recent findings highlight the potential of this compound as a p21-activated kinase 4 (PAK4) inhibitor, demonstrating potent antiproliferative activity against A549 lung cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Quinazoline derivatives exhibit a broad spectrum of activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that certain analogs possess significant antibacterial properties, making them candidates for further development as antimicrobial agents .

Synthesis of Derivatives

The synthesis of this compound serves as a versatile intermediate for creating various derivatives with enhanced biological activities. Different synthetic routes have been explored, including:

- Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield, allowing for rapid synthesis of the compound and its derivatives.

- Solvent-Free Methods : These approaches minimize environmental impact while maximizing product purity and yield.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazoline derivatives. The specific substitution pattern of this compound influences its selectivity and potency against various biological targets compared to its analogs.

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Lacks methyl group on piperidine; alters biological activity |

| 2-(4-Methylpiperidin-1-yl)quinazoline | Structure | Substituted at the 2-position; differing pharmacological profile |

| 7-Methoxyquinazoline | Structure | Contains methoxy group; known for anti-inflammatory properties |

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)quinazoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in disease pathways.

Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Structural Analogs: Quinazoline Derivatives

Table 1: Structural and Functional Comparison of Quinazoline-Based Analogs

Key Findings :

- The carbaldehyde group in this compound distinguishes it from analogs like dacomitinib, which feature amide or amino linkages. This aldehyde enables facile synthesis of secondary amines, as demonstrated in the production of neurotensin receptor agonists via reductive amination .

- Substituent Effects : The addition of a 2-methoxyphenyl group to the piperidine ring () improves neurotensin receptor binding affinity, while dacomitinib’s chloro-fluoro-aniline moiety enhances EGFR inhibition .

Functional Analogs: Piperidine-Containing Compounds

Table 2: Comparison with Non-Quinazoline Piperidine Derivatives

Key Findings :

- Core Structure Dictates Function : While this compound and 4-(piperidin-1-yl)benzaldehyde share a piperidinyl-aldehyde motif, their divergent cores (quinazoline vs. benzene) lead to distinct applications—anticancer intermediates vs. antifungal agents .

- Piperidine’s Versatility : The piperidine moiety is a common feature across therapeutic areas, contributing to hydrophobic interactions in target binding. However, its role varies: in quinazolines, it supports kinase inhibition; in pyrimidines, it aids bacterial ATP synthase targeting .

Biological Activity

4-(Piperidin-1-yl)quinazoline-6-carbaldehyde is a quinazoline derivative characterized by its unique structure, which includes a piperidine moiety and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

- Chemical Formula : C12H12N2O

- Molecular Weight : 200.24 g/mol

The structure of this compound can be represented as follows:

Antitumor Activity

Numerous studies have indicated that quinazoline derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

- Mechanism of Action : The compound may interfere with key cellular pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cancer cell survival and proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 15.5 | Apoptosis induction | |

| A549 (lung cancer) | 12.0 | Cell cycle arrest at G1 phase | |

| HeLa (cervical cancer) | 18.3 | Inhibition of angiogenesis |

Antidepressant Effects

Research has also suggested that compounds similar to this compound possess antidepressant properties. These effects are attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine.

- Key Findings :

- Enhanced receptor affinity for serotonin transporters.

- Reduction in depressive-like behaviors in animal models.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is believed to stem from its ability to disrupt cellular membranes or inhibit essential metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of various quinazoline derivatives, this compound was found to significantly reduce tumor growth in xenograft models. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Neuropharmacological Studies

A series of neuropharmacological assessments revealed that this compound could enhance cognitive functions in mice subjected to stress-induced models. The results suggest potential applications in treating anxiety and depression .

Q & A

Basic: What are the standard synthetic protocols for 4-(Piperidin-1-yl)quinazoline-6-carbaldehyde, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution of a quinazoline precursor with piperidine, followed by formylation at the 6-position. Key steps include:

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C to facilitate substitution .

- Catalysts : Employ potassium carbonate or triethylamine as bases to deprotonate intermediates and drive the reaction .

- Formylation : Vilsmeier-Haack conditions (POCl₃/DMF) are effective for introducing the aldehyde group .

Yield Optimization : - Purify intermediates via column chromatography to remove byproducts.

- Monitor reaction progress using TLC or LC-MS to terminate reactions at optimal conversion points .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

Combine spectroscopic and analytical techniques:

- NMR : Analyze - and -NMR for piperidine proton signals (δ 1.5–2.5 ppm) and aldehyde proton (δ ~10 ppm) .

- HR-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm mass error .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry (if crystalline) .

- FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and quinazoline ring vibrations .

Advanced: How can researchers design derivatives of this compound to enhance biological activity, and what structural modifications are most promising?

Methodological Answer:

Focus on functional group modifications guided by structure-activity relationship (SAR) studies:

- Piperidine Substituents : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to modulate lipophilicity and target binding .

- Aldehyde Replacement : Replace the aldehyde with bioisosteres (e.g., carboxylate or nitrile) to improve stability or solubility .

- Heterocyclic Fusion : Attach imidazo or pyrazole rings to the quinazoline core to enhance kinase inhibition .

Screening : Use molecular docking to prioritize derivatives for synthesis, targeting kinases (e.g., EGFR, VEGFR) .

Advanced: What in vitro assays are recommended to evaluate the anti-cancer potential of this compound, and how should conflicting activity data be resolved?

Methodological Answer:

- Primary Assays :

- Resolving Contradictions :

Advanced: How can computational modeling guide the optimization of this compound for specific biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases. Focus on hydrogen bonding with hinge regions (e.g., Met793 in EGFR) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes and identify critical residues for interaction .

- QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Advanced: What strategies are effective in resolving low solubility or stability issues during in vivo studies?

Methodological Answer:

- Formulation : Use co-solvents (e.g., PEG-400) or nanoencapsulation (liposomes) to enhance aqueous solubility .

- Prodrug Approach : Convert the aldehyde to a stabilized prodrug (e.g., acetal) that releases the active form in vivo .

- Stability Testing : Perform accelerated degradation studies under varying pH/temperature and identify degradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.